molecular formula C21H21NO5 B2683243 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid CAS No. 317384-34-2

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid

Cat. No. B2683243
M. Wt: 367.401
InChI Key: PQKWEZNKYQXOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid, also known as Fmoc-L-Hyp-OH, is a chemical compound used in the field of biochemistry and organic chemistry. It is an amino acid derivative that is commonly used in the synthesis of peptides and proteins. The compound is known for its unique properties that make it an essential tool in scientific research.

Scientific Research Applications

  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic Acid : This compound is used in various scientific fields, including cell analysis methods, cell culture, chromatography, controlled environments, industrial testing applications, microbiology methods, and molecular biology methods . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, might vary depending on the specific field and application.

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid : This compound is used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis. It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .

  • N-[(9H-Fluoren-9-ylmethoxycarbonyl]valine : This compound is also used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis .

  • 1-[(9H-Fluoren-9-ylmethoxycarbonyl]-4-piperidinecarboxylic Acid : This compound is used in various scientific fields, including cell analysis methods, cell culture, chromatography, controlled environments, industrial testing applications, microbiology methods, and molecular biology methods . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, might vary depending on the specific field and application.

  • N-[(9H-Fluoren-9-ylmethoxycarbonyl]-L-aspartic Acid : This compound is used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis. It’s removed under basic conditions, allowing the free amino group to participate in the formation of peptide bonds .

  • N-[(9H-Fluoren-9-ylmethoxycarbonyl]valine : This compound is also used in peptide synthesis. The Fmoc group serves as a protective group for amino acids in solid-phase peptide synthesis .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c23-18-10-5-11-22(19(18)20(24)25)21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,23H,5,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKWEZNKYQXOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid

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